

Application Notes and Protocols for In Vivo Studies with TH1834

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Compound of Interest

Compound Name: TH1834 dihydrochloride

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Introduction

TH1834 is a potent and specific small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (also known as KAT5). Tip60 is a crucial enzyme involved in a myriad of cellular processes, including DNA damage repair, apoptosis, cell cycle regulation, and transcriptional activation.[1] Dysregulation of Tip60 activity has been implicated in various diseases, most notably cancer, making it an attractive therapeutic target. These application notes provide a comprehensive overview of the reported in vivo dosages, administration frequencies, and experimental protocols for TH1834 across different disease models to guide researchers in their preclinical study design.

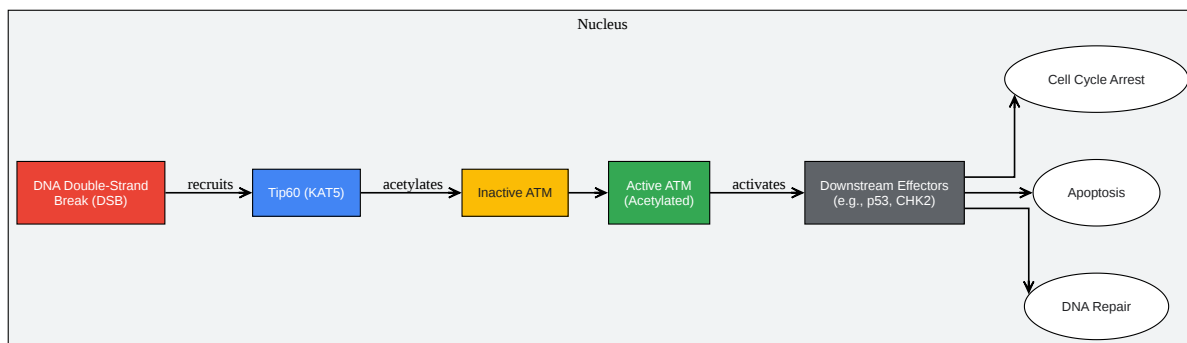
Data Presentation: In Vivo Dosage and Frequency of TH1834

The following table summarizes the currently available data on the in vivo administration of TH1834 in various animal models. It is crucial to note that optimal dosage and frequency may vary depending on the specific animal model, disease indication, and experimental endpoint.

Disease Model	Animal Model	Dosage	Administration Route	Frequency	Duration	Reference
Myocardial Infarction	C57BL/6 Mice	10 mg/kg/day	Intraperitoneal (i.p.)	Daily	14 consecutive days	[2]
Breast Cancer Xenograft	BALB/c Nude Mice	50 mg/kg	Subcutaneous (s.c.)	Daily	29 and 55 days	Idrissou et al., OMICS, 2019 (as cited in a systematic review data file)
Lung Cancer Xenograft	Nude Mice	10 mg/kg	Intraperitoneal (i.p.)	Once daily, 5 times a week	21 days	[3]

Signaling Pathway of Tip60 in DNA Damage Response

The diagram below illustrates the central role of Tip60 in the cellular response to DNA double-strand breaks (DSBs). Upon DNA damage, Tip60 is recruited to the site of the lesion where it acetylates key proteins, including the ATM kinase, leading to the activation of downstream DNA repair and cell cycle arrest pathways.



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Caption: Tip60 signaling cascade in response to DNA damage.

Experimental Protocols

Below are detailed methodologies for key in vivo experiments cited in the literature.

Myocardial Infarction Model

- Animal Model: Adult C57BL/6 mice.
- Disease Induction: Myocardial infarction (MI) is induced by permanent ligation of the left main coronary artery.
- TH1834 Administration:
 - Dosage: 10 mg/kg/day.[2]

- Route of Administration: Intraperitoneal (i.p.) injection.[2]
- Frequency and Duration: Daily injections for 14 consecutive days, starting 3 days post-MI. [2]
- Vehicle: The specific vehicle was not explicitly stated in the primary publication. A common vehicle for intraperitoneal injection of small molecules is a solution of DMSO diluted in saline or PBS to a final DMSO concentration of $\leq 5\%$. For example, a 10% DMSO in corn oil formulation can also be considered. It is highly recommended to perform a small pilot study to assess the solubility and tolerability of the chosen vehicle.
- Endpoint Analysis:
 - Cardiac function is monitored by echocardiography at specified intervals.
 - Histological assessments for apoptosis, scarring, and cell cycle activation in cardiac tissue are performed at the end of the study.

Breast Cancer Xenograft Model

- Animal Model: 6-week-old female BALB/c nude mice.
- Tumor Model Establishment:
 - Cell Lines: MDA-MB-231 luc or MCF-7 luc cells.
 - Cell Inoculation: 5×10^6 cells are injected subcutaneously into the right flank of each mouse.
- TH1834 Administration:
 - Dosage: 50 mg/kg/day.
 - Route of Administration: Subcutaneous (s.c.) injection.
 - Frequency and Duration: Daily injections for 29 days (for MDA-MB-231 luc model) or 55 days (for MCF-7 luc model), starting the day after cell inoculation.

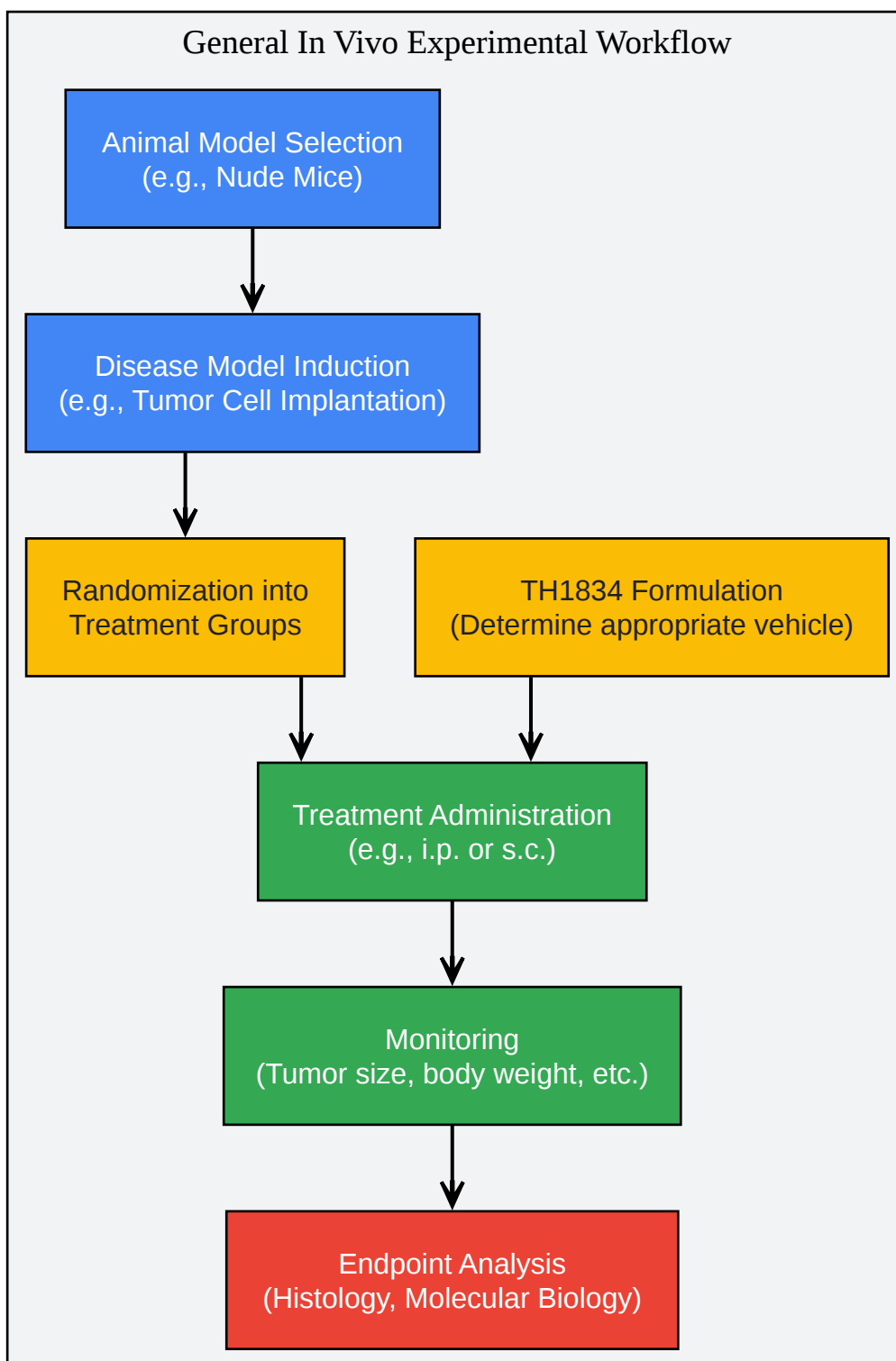
- Vehicle: The specific vehicle was not detailed in the available literature. For subcutaneous injections, a common vehicle is a solution of DMSO in saline or PBS, with the final DMSO concentration kept low (typically under 10%) to minimize local irritation. Other options include formulations with polyethylene glycol (PEG), carboxymethylcellulose (CMC), or corn oil. Solubility and local tolerance should be evaluated prior to the main study.
- Endpoint Analysis:
 - Tumor volume is measured regularly using calipers.
 - Tumor growth can also be monitored by bioluminescence imaging for luciferase-expressing cells.
 - At the end of the study, tumors can be excised for histological and molecular analysis.

Lung Cancer Xenograft Model

- Animal Model: Nude mice.
- Tumor Model Establishment:
 - Cell Line: A549 cells.
- TH1834 Administration:
 - Dosage: 10 mg/kg.[3]
 - Route of Administration: Intraperitoneal (i.p.) injection.[3]
 - Frequency and Duration: Once daily, five times a week for 21 days.[3]
 - Vehicle: While not specified for this particular study, a formulation of DMSO in saline or PBS is a common choice for intraperitoneal administration of small molecules.
- Endpoint Analysis:
 - Changes in tumor volume are monitored throughout the treatment period.[3]

Experimental Workflow for In Vivo Studies with TH1834

The following diagram outlines a general workflow for conducting in vivo efficacy studies with TH1834.



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